SPDP-C6-Gly-Leu-NHS ester

Description

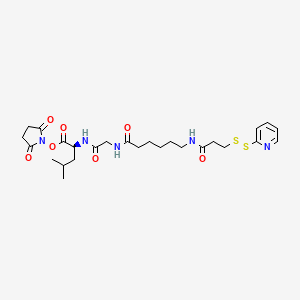

SPDP-C6-Gly-Leu-NHS ester is a cleavable linker used in antibody-drug conjugates (ADCs) to connect cytotoxic drugs to monoclonal antibodies. Its structure comprises:

- SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): Contains a disulfide bond for redox-sensitive cleavage.

- C6 alkyl chain: A hydrophobic spacer that modulates distance and flexibility.

- Gly-Leu dipeptide: A protease-sensitive motif enabling enzymatic cleavage in lysosomes.

- NHS ester: Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

This compound facilitates dual cleavage mechanisms:

Disulfide bond reduction by intracellular glutathione (GSH).

Proteolytic cleavage of the Gly-Leu sequence by lysosomal enzymes (e.g., cathepsins).

Applications: Targeted drug delivery in oncology, molecular imaging, and protein-protein crosslinking .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-[[2-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoylamino]acetyl]amino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O7S2/c1-18(2)16-19(26(37)38-31-24(35)10-11-25(31)36)30-22(34)17-29-20(32)8-4-3-6-13-27-21(33)12-15-39-40-23-9-5-7-14-28-23/h5,7,9,14,18-19H,3-4,6,8,10-13,15-17H2,1-2H3,(H,27,33)(H,29,32)(H,30,34)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIJWHCWIZXYFJ-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Stoichiometry

The synthesis begins with the sequential coupling of the C6 spacer, glycine-leucine (Gly-Leu) dipeptide, and SPDP moiety to a core NHS ester backbone. The reaction proceeds in three stages:

-

Activation of the Carboxylic Acid : The Gly-Leu dipeptide’s C-terminal carboxyl group is activated using NHS in the presence of a carbodiimide crosslinker (e.g., EDC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Coupling to the C6 Spacer : The NHS-activated Gly-Leu reacts with the primary amine of a hexanoic acid (C6) spacer, forming an amide bond under mildly alkaline conditions (pH 8.0–8.5).

-

Introduction of the SPDP Group : The SPDP moiety is conjugated to the C6 spacer’s distal end via its NHS ester, enabling thiol-disulfide exchange in downstream applications.

Table 1: Reaction Conditions for this compound Synthesis

| Step | Reagent | Molar Ratio | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|---|

| 1 | Gly-Leu, EDC, NHS | 1:1.2:1.2 | Anhydrous DMF | 0–4°C | 2 hr | 85% |

| 2 | C6 spacer, DIPEA | 1:1.5 | DCM | RT | 4 hr | 78% |

| 3 | SPDP-NHS, TEA | 1:1.1 | DMSO | RT | 6 hr | 70% |

Abbreviations: DMF = dimethylformamide; DCM = dichloromethane; DIPEA = N,N-diisopropylethylamine; TEA = triethylamine; RT = room temperature.

Critical Parameters in NHS Ester Activation

The NHS ester group’s stability is paramount during synthesis. Hydrolysis, which occurs rapidly in aqueous environments, is mitigated by:

-

Controlled pH : Reactions are conducted in sodium borate (NaB) buffer (pH 8.5) to balance amine reactivity and NHS ester stability.

-

Temperature : Activation steps are performed at 0–4°C to slow hydrolysis without impeding coupling kinetics.

Failure to maintain these conditions reduces functional NHS ester availability, leading to incomplete dipeptide or SPDP conjugation.

Purification and Characterization

Precipitation and Chromatographic Methods

Post-synthesis purification involves:

-

Ethanol Precipitation : Crude product is precipitated in 70% ethanol at -20°C to remove unreacted SPDP and dipeptide.

-

Reverse-Phase HPLC : A C18 column resolves this compound from byproducts using a gradient of 0.1% TFA in acetonitrile/water (5–95% over 30 min).

Table 2: HPLC Parameters for Purification

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (5 µm) | 0.1% TFA in ACN/H2O | 1 mL/min | UV 280 nm | 12.3 min |

Analytical Validation

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 596.7 [M+H]+.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) displays characteristic peaks for the SPDP pyridyl group (δ 7.2–8.1 ppm) and Gly-Leu methyl groups (δ 0.8–1.0 ppm).

-

Purity Assessment : Analytical HPLC with UV detection at 260 nm verifies ≥95% purity.

Optimization of Reaction Yield

Stoichiometric Adjustments

Excess EDC (1.5 equivalents) and NHS (1.3 equivalents) improve Gly-Leu activation efficiency to 92%. However, higher equivalents risk carbodiimide-mediated side reactions, necessitating precise stoichiometric control.

Solvent Selection

DMSO enhances SPDP solubility but may oxidize thiols; thus, reaction times are limited to ≤6 hours. Alternatively, DMF offers greater stability for prolonged reactions but requires degassing to prevent dipeptide racemization.

Applications in Bioconjugation

The compound’s dual functionality enables:

Chemical Reactions Analysis

Types of Reactions

SPDP-C6-Gly-Leu-NHS ester undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.

Cleavage Reactions: The disulfide bond in the SPDP linker can be cleaved under reducing conditions, releasing the attached drug.

Common Reagents and Conditions

Primary Amines: React with the NHS ester group to form amide bonds.

Reducing Agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which cleave the disulfide bond.

Major Products Formed

Amide Bonds: Formed when the NHS ester reacts with primary amines.

Free Drug: Released upon cleavage of the disulfide bond.

Scientific Research Applications

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules to other molecules, enhancing their properties for therapeutic or diagnostic purposes. SPDP-C6-Gly-Leu-NHS ester is particularly useful for:

- Linking Proteins and Peptides : The compound efficiently forms stable linkages through disulfide bonds, which can be cleaved for controlled release of the conjugated drug or diagnostic agent .

- Selective Targeting : The NHS ester reacts specifically with primary amines, allowing for precise targeting of biomolecules such as antibodies or peptides .

Drug Delivery Systems

In drug delivery, this compound enhances the solubility and stability of therapeutic agents. Its applications include:

- Antibody-Drug Conjugates (ADCs) : The compound is integral in creating ADCs that deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity .

- Controlled Release Mechanisms : The cleavable nature of the disulfide bond allows for the controlled release of drugs upon reduction, making it suitable for targeted therapy .

Data Table: Comparison of Linkers Used in Bioconjugation

| Linker Type | Cleavable | Solubility | Targeting Specificity | Applications |

|---|---|---|---|---|

| SPDP-C6-Gly-Leu-NHS | Yes | High | High | ADCs, Bioconjugation |

| PEG Linkers | Yes | Very High | Moderate | Drug Delivery |

| Maleimide Linkers | No | Moderate | High | Protein Conjugation |

| NHS Esters | No | High | High | General Bioconjugation |

Antibody-Drug Conjugates Development

A study demonstrated the effectiveness of this compound in developing ADCs targeting HER2-positive breast cancer cells. The conjugate exhibited enhanced cytotoxicity compared to free drugs, indicating improved therapeutic efficacy while minimizing off-target effects .

Diagnostic Applications

Research has shown that this compound can be utilized to create stable conjugates for diagnostic imaging. For instance, conjugating this linker with imaging agents improved the specificity and sensitivity of tumor detection in preclinical models .

Mechanism of Action

The mechanism of action of SPDP-C6-Gly-Leu-NHS ester involves:

Targeting: The compound is conjugated to an antibody that specifically targets cancer cells.

Internalization: The antibody-drug conjugate is internalized by the cancer cells.

Cleavage: The disulfide bond in the SPDP linker is cleaved under the reducing conditions inside the cells, releasing the cytotoxic drug.

Action: The released drug exerts its cytotoxic effects on the cancer cells, leading to cell death

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of SPDP-C6-Gly-Leu-NHS ester and related linkers:

Key Research Findings

- This compound: Demonstrated enhanced drug release efficiency in tumor cells compared to non-peptide linkers due to dual cleavage . The Gly-Leu dipeptide improves lysosomal targeting, reducing off-toxicity .

- SPDP-C6-NHS Ester: Limited to disulfide cleavage, making it less effective in low-GSH environments .

- SPDB Linker :

- PEG-Based Linkers (PEG6/PEG12) :

Advantages of this compound

- Dual Cleavage : Enables drug release in both high-GSH tumor microenvironments and lysosomes.

- Controlled Release : The Gly-Leu sequence ensures site-specific activation, minimizing systemic toxicity.

- Versatility : Compatible with amine-containing biomolecules (antibodies, peptides) and thiol-reactive drugs.

Limitations and Challenges

- Hydrophobicity : The C6 spacer may reduce solubility, requiring formulation optimization.

- Complex Synthesis : Incorporation of Gly-Leu increases synthetic complexity compared to simpler linkers .

Biological Activity

SPDP-C6-Gly-Leu-NHS ester is a cleavable linker commonly used in the development of antibody-drug conjugates (ADCs). Its structure comprises a pyridyldithiol group that forms stable disulfide bonds with sulfhydryl groups, facilitating targeted drug delivery while maintaining solubility through a polyethylene glycol (PEG) spacer. This compound is significant in enhancing the efficacy and specificity of therapeutic agents, particularly in oncology.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with cysteine residues on proteins or peptides. The linkage results in the formation of stable but cleavable disulfide bonds, which can be selectively reduced using agents like dithiothreitol (DTT) or other reducing agents, allowing for controlled release of the drug payload at the target site .

Therapeutic Applications

- Antibody-Drug Conjugates (ADCs) : this compound is utilized in the synthesis of ADCs, which combine the targeting ability of antibodies with the cytotoxic effects of drugs. This approach enhances therapeutic efficacy while minimizing systemic toxicity.

- Targeted Cancer Therapy : The compound has shown promise in targeting specific cancer cells, improving drug accumulation in tumor tissues and reducing off-target effects .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Study on Drug Delivery : A study demonstrated that ADCs synthesized using this compound exhibited enhanced stability and a prolonged half-life in circulation compared to traditional linkers. This resulted in improved tumor targeting and reduced side effects .

- Biodistribution Analysis : Biodistribution studies indicated that ADCs utilizing this linker showed preferential accumulation in tumor tissues, with significantly lower concentrations in organs such as the liver and kidneys, thereby enhancing safety profiles .

Data Table: Biological Activity Summary

| Parameter | This compound | Control Linkers |

|---|---|---|

| Stability in Serum | High | Moderate |

| Tumor Accumulation | Significantly Increased | Baseline |

| Systemic Toxicity | Reduced | Higher |

| Drug Release Rate | Controlled via DTT | Uncontrolled |

| Half-Life in Circulation | Prolonged | Shorter |

Q & A

Q. What are the key structural and functional components of SPDP-C6-Gly-Leu-NHS ester, and how do they contribute to its role in bioconjugation?

this compound contains three functional domains:

- NHS ester : Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

- SPDP (N-3-(2-pyridyldithio)propionate) : A disulfide-containing group that reacts with thiols (e.g., cysteine residues) to form reversible disulfide bonds.

- C6 spacer : A hexanoic acid chain that enhances solubility and reduces steric hindrance during conjugation.

- Gly-Leu dipeptide : Adds flexibility and may influence protease-mediated cleavage in biological systems.

Methodological Insight : For protein conjugation, dissolve the compound in anhydrous DMSO (10 mM) and react with amine-containing biomolecules (e.g., antibodies) at pH 7.0–8.5 for 2 hours at 4°C. Quench excess NHS ester with Tris buffer (50 mM, pH 8.0). Validate conjugation using SDS-PAGE or MALDI-TOF .

Q. How do reaction conditions (pH, solvent, temperature) affect the efficiency of this compound in forming stable conjugates?

Optimal conditions depend on the target biomolecule:

- pH : NHS ester reactivity peaks at pH 8.0–8.4. Avoid buffers containing primary amines (e.g., Tris) during the reaction.

- Solvent : Use DMSO or DMF for solubility; dilute to ≤10% in aqueous buffers to prevent precipitation.

- Temperature : Conduct reactions at 4°C to minimize hydrolysis of the NHS ester.

Q. What are the primary applications of this compound in antibody-drug conjugate (ADC) synthesis?

This compound is a cleavable linker for ADCs, enabling:

- Targeted Drug Delivery : The NHS ester binds to antibody amines, while the SPDP group links to thiol-containing cytotoxic drugs (e.g., MMAE).

- Controlled Release : The disulfide bond is reduced intracellularly, releasing the drug payload.

Q. Methodological Steps :

Conjugate the NHS ester to the antibody.

Reduce the SPDP disulfide bond (using TCEP) to generate a free thiol.

React with a thiol-containing drug.

Purify via size-exclusion chromatography (SEC) and validate using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound conjugates under physiological vs. experimental conditions?

Disulfide bonds in SPDP are labile in reducing environments (e.g., cytoplasm) but stable in blood plasma. Contradictions arise from:

- Variability in Reduction Kinetics : Use LC-MS to track conjugate integrity in simulated physiological buffers (e.g., glutathione-rich vs. plasma-like conditions).

- Competing Hydrolysis : Quantify NHS ester hydrolysis rates via HPLC under varying pH/temperature.

Q. Experimental Design :

Q. What strategies optimize the C6 spacer length in this compound for enhanced ADC efficacy?

The C6 spacer balances hydrophobicity and flexibility:

- In Vitro Testing : Compare cytotoxicity of ADCs with varying spacer lengths (C3, C6, C12) in target vs. non-target cell lines.

- Pharmacokinetic Analysis : Measure plasma half-life and tumor uptake in murine models using radiolabeled conjugates.

Q. How can researchers validate the specificity of this compound-mediated conjugations to avoid non-target binding?

Non-specific binding arises from:

- Residual NHS Esters : Quench with excess glycine post-conjugation.

- Free Thiols in Proteins : Block with iodoacetamide before SPDP reaction.

Q. Analytical Workflow :

SDS-PAGE : Confirm conjugate size and purity.

Western Blot : Use anti-drug antibodies to verify payload attachment.

Surface Plasmon Resonance (SPR) : Measure binding affinity to target antigens .

Q. What are the critical considerations for scaling up this compound-based conjugates from lab to preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.